

# 5,6-Dimethoxy-1-indanone: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	5,6-Dimethoxy-1-indanone	
Cat. No.:	B192829	Get Quote

CAS Number: 2107-69-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**5,6-Dimethoxy-1-indanone** is a key chemical intermediate, most notably recognized for its role in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease.[1][2] Its versatile chemical structure also serves as a scaffold for the development of novel compounds with a range of biological activities, including potential antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of **5,6-Dimethoxy-1-indanone**, encompassing its chemical and physical properties, detailed synthetic protocols, extensive spectroscopic data, and insights into its application in drug discovery and development. The information is presented to support researchers and scientists in leveraging this compound for future innovations.

## **Chemical and Physical Properties**

**5,6-Dimethoxy-1-indanone** is a white to light yellow crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.



Property	Value	Reference(s)
CAS Number	2107-69-9	[3]
Molecular Formula	C11H12O3	[4]
Molecular Weight	192.21 g/mol	[4]
Appearance	White to off-white crystalline solid	[5]
Melting Point	117-120 °C	[6]
IUPAC Name	5,6-dimethoxy-2,3-dihydroinden-1-one	[7]
Boiling Point	339.3±22.0 °C at 760 mmHg	
Density	1.189±0.06 g/cm³	_
Solubility	Soluble in methanol	[3]

## Synthesis of 5,6-Dimethoxy-1-indanone

An efficient and industrially advantageous process for the preparation of **5,6-Dimethoxy-1-indanone** involves the reaction of **3-chloro-3',4'-dimethoxypropiophenone** with an acid.[8]

#### **Experimental Protocol: Industrial Synthesis**

This protocol is adapted from a patented improved process for the preparation of **5,6-Dimethoxy-1-indanone**.[8]

#### Materials:

- 3-chloro-3',4'-dimethoxypropiophenone
- Sulfuric acid
- Dichloromethane
- Water

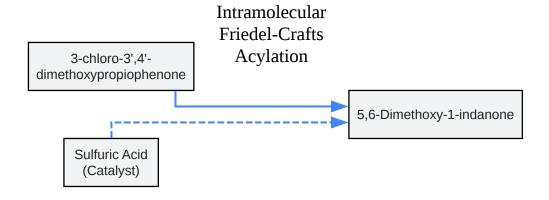


- Sodium bicarbonate solution (5%)
- Methanol

#### Procedure:

- To a solution of 3-chloro-3',4'-dimethoxypropiophenone (100 g) in dichloromethane (500 mL), slowly add concentrated sulfuric acid (500 mL) while maintaining the temperature at 20-30°C.[8]
- Stir the mixture at 55-59°C for 6-8 hours under an inert atmosphere.[8]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]
- Upon completion, cool the reaction mixture to 20-30°C and carefully pour it into ice water (1200 mL) at 5-15°C.[8]
- Separate the organic layer and wash it sequentially with water (400 mL) and 5% sodium bicarbonate solution (2 x 200 mL).[8]
- Dry the organic layer over anhydrous sodium sulfate and concentrate under vacuum to obtain the crude product.[8]
- Recrystallize the crude product from methanol to yield pure 5,6-Dimethoxy-1-indanone
  (approx. 70-75 g, with a purity of >98% by HPLC).[8]

Yield: Approximately 70-75%[8]



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**Caption:** Synthesis of **5,6-Dimethoxy-1-indanone**.

## **Spectroscopic Data**

The structural elucidation of **5,6-Dimethoxy-1-indanone** is confirmed through various spectroscopic techniques. The key data are summarized below.

<sup>1</sup>H NMR Spectroscopy

Chemical Shift (δ)	Multiplicity	Integration	Assignment
2.65	t	2H	-CH <sub>2</sub> -
3.05	t	2H	-CH <sub>2</sub> -CO-
3.90	S	3H	-OCH₃
3.95	S	3H	-OCH₃
6.90	S	1H	Ar-H
7.15	S	1H	Ar-H

Solvent: CDCl3. Reference:[5]

#### <sup>13</sup>C NMR Spectroscopy



Chemical Shift (δ) ppm	Assignment
25.5	-CH₂-
36.5	-CH <sub>2</sub> -CO-
56.0	-OCH₃
56.2	-OCH₃
105.0	Ar-CH
107.5	Ar-CH
125.0	Ar-C
149.0	Ar-C-O
155.5	Ar-C-O
157.0	Ar-C
205.0	C=O

Solvent: CDCl<sub>3</sub>. Reference:[5]

FTIR Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960-2850	Medium	C-H stretch (aliphatic)
1680	Strong	C=O stretch (ketone)
1600, 1500	Medium	C=C stretch (aromatic)
1270, 1030	Strong	C-O stretch (methoxy)

Reference:[7]

## **Mass Spectrometry**



m/z	Interpretation
192	[M] <sup>+</sup> (Molecular ion)
177	[M - CH <sub>3</sub> ] <sup>+</sup>
164	[M - CO]+
149	[M - CO - CH₃] <sup>+</sup>

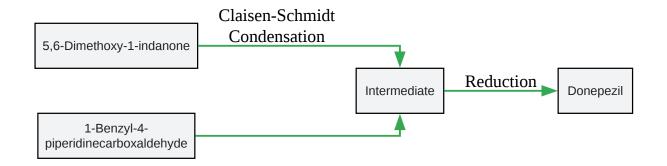
Reference:[7]

### **Applications in Drug Discovery**

**5,6-Dimethoxy-1-indanone** is a pivotal building block in medicinal chemistry, primarily for the development of treatments for neurodegenerative diseases and as a scaffold for antimicrobial agents.

#### **Donepezil Synthesis**

The most prominent application of **5,6-Dimethoxy-1-indanone** is as a key intermediate in the multi-step synthesis of Donepezil.[1][2] The synthesis involves a Claisen-Schmidt condensation followed by reduction and benzylation.



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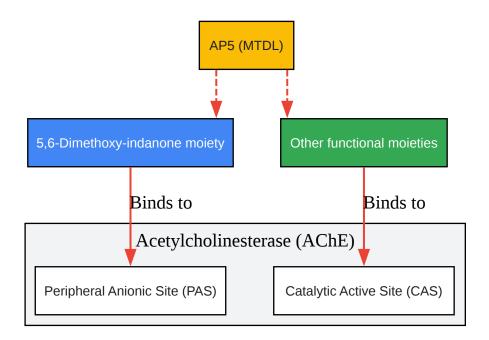
Caption: Role in Donepezil Synthesis.

#### Multi-target-directed Ligands for Alzheimer's Disease



Researchers have utilized the 5,6-dimethoxy-indanone moiety to create novel multi-target-directed ligands (MTDLs) for Alzheimer's disease.[9] These compounds are designed to interact with multiple pathological targets, such as acetylcholinesterase (AChE) and amyloid-β aggregation.[9]

A novel hybrid molecule, AP5, incorporating the 5,6-dimethoxy-indanone scaffold, has demonstrated the ability to dually inhibit AChE at both the catalytic and peripheral anionic sites. [9] This dual inhibition is a promising strategy for more effective Alzheimer's treatment.[9]



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